3-(Morpholin-4-yl)oxan-4-amine

Description

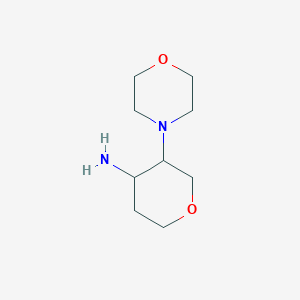

3-(Morpholin-4-yl)oxan-4-amine is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to the third carbon of an oxane (tetrahydropyran) ring, with an amine group at the fourth position. Its dihydrochloride form (CAS 1311313-60-6) has a molecular formula of C₈H₁₇NS and a molecular weight of 159.3 g/mol . The compound is typically stored as a liquid at room temperature and is available in high-purity grades (99%–99.999%) for research and industrial applications.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-morpholin-4-yloxan-4-amine |

InChI |

InChI=1S/C9H18N2O2/c10-8-1-4-13-7-9(8)11-2-5-12-6-3-11/h8-9H,1-7,10H2 |

InChI Key |

CLWSDEIIIXMEDC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1N)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)oxan-4-amine typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and aziridines as starting materials. The reaction proceeds through a sequence of coupling, cyclization, and reduction reactions, often catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. These methods often involve the use of solid-phase synthesis techniques and the application of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: THF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(Morpholin-4-yl)oxan-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)oxan-4-amine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting pathways related to cytokinesis and cell cycle regulation. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(Morpholin-4-yl)oxan-4-amine can be contextualized by comparing it to related oxan-4-amine derivatives and morpholine-containing compounds. Key differences lie in substituent groups, molecular weight, and applications.

Structural and Physicochemical Comparison

Functional and Application Differences

- This compound : The morpholine group enhances hydrogen-bonding capacity, making it suitable as a building block in drug discovery. Its dihydrochloride form is likely used in pharmaceutical salt formulations to improve bioavailability .

- 4-(3-Morpholinopropoxy)aniline: The propoxy linker and aniline group suggest applications in dye synthesis or as an intermediate in kinase inhibitors .

- 4-(Cyclobutylmethyl)oxan-4-amine : The cyclobutylmethyl group may confer rigidity, useful in designing conformationally restricted bioactive molecules .

Research Findings

- Synthetic Utility : Reductive amination (e.g., sodium triacetoxyborohydride) is a common method for synthesizing oxan-4-amine derivatives, as seen in the preparation of complex morpholine-containing quinazoline analogs .

- Pharmacological Relevance : Morpholine and oxane rings are frequent motifs in drug candidates. For example, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine () highlights the role of morpholine in enhancing solubility and target binding .

Biological Activity

3-(Morpholin-4-yl)oxan-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound comprises a morpholine ring and an oxane (tetrahydropyran) structure. The morpholine moiety is known for its ability to interact with various biological targets, which may influence enzyme activity and cellular pathways. The oxane ring enhances the compound's stability and solubility, making it suitable for various applications in drug development .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, disrupting cell wall synthesis or metabolic pathways. Studies have shown that compounds with similar structures often demonstrate significant activity against both gram-positive and gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival. The morpholine component may facilitate interactions with specific receptors or enzymes that play critical roles in cancer progression .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby preventing substrate access.

- Receptor Modulation : Interacting with cellular receptors to alter signaling cascades.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through various biochemical pathways .

Case Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : Cell viability assays conducted on various cancer cell lines showed a dose-dependent decrease in viability upon treatment with the compound, indicating its potential as an anticancer agent.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Morpholine + Oxane | Antimicrobial, Anticancer |

| Compound A (e.g., Morpholine derivative) | Morpholine only | Limited biological activity |

| Compound B (e.g., Oxane derivative) | Oxane only | Varies by specific compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.